7-chloro-4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-CHLORO-4-{[3-(4-CHLORO-3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE is a complex organic compound that belongs to the class of benzoxazines. This compound is characterized by the presence of a benzoxazine ring fused with an oxadiazole ring, and it contains both chlorine and fluorine atoms. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-4-{[3-(4-CHLORO-3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting 4-chloro-3-fluorobenzonitrile with hydrazine hydrate and an appropriate oxidizing agent under controlled conditions.
Formation of the Benzoxazine Ring: The benzoxazine ring is formed by reacting 2-aminophenol with chloroacetyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the oxadiazole and benzoxazine intermediates using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-CHLORO-4-{[3-(4-CHLORO-3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms in the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole and benzoxazine rings.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include substituted benzoxazines, oxadiazoles, and various carboxylic acids and amines.
Scientific Research Applications
7-CHLORO-4-{[3-(4-CHLORO-3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 7-CHLORO-4-{[3-(4-CHLORO-3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
7-CHLORO-3-METHYL-5-PHENYL-1,3-DIHYDRO-2H-1,4-BENZODIAZEPIN-2-ONE: A benzodiazepine derivative with sedative and anxiolytic properties.
4-HYDROXY-7-CHLOROQUINOLINE-3-CARBOXYLIC ACID: A quinoline derivative with antimicrobial properties.
2H-1,4-BENZODIAZEPIN-2-ONE, 1,3-DIHYDRO-7-CHLORO-5-(O-FLUOROPHENYL)-3-HYDROXY: Another benzodiazepine derivative with potential therapeutic applications.
Uniqueness
The uniqueness of 7-CHLORO-4-{[3-(4-CHLORO-3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE lies in its dual ring structure, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C17H10Cl2FN3O3 |
---|---|
Molecular Weight |
394.2 g/mol |
IUPAC Name |
7-chloro-4-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C17H10Cl2FN3O3/c18-10-2-4-13-14(6-10)25-8-16(24)23(13)7-15-21-17(22-26-15)9-1-3-11(19)12(20)5-9/h1-6H,7-8H2 |
InChI Key |
ZPUWBZZTNHRMOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=C(C=C2)Cl)CC3=NC(=NO3)C4=CC(=C(C=C4)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.